Tert-butyl 4-but-2-enoylpiperidine-1-carboxylate
Description
Tert-butyl 4-but-2-enoylpiperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a but-2-enoyl substituent at the 4-position of the piperidine ring. This compound is primarily utilized in pharmaceutical research, particularly in the development of enzyme inhibitors and bioactive molecules, owing to its modular structure that allows for further functionalization .
Properties
Molecular Formula |
C14H23NO3 |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
tert-butyl 4-but-2-enoylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H23NO3/c1-5-6-12(16)11-7-9-15(10-8-11)13(17)18-14(2,3)4/h5-6,11H,7-10H2,1-4H3 |
InChI Key |
DDSQDOFHRREAHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)C1CCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-but-2-enoylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method involves the use of tert-butyl 4-iodopiperidine-1-carboxylate as a starting material, which undergoes a series of reactions including substitution and elimination to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-but-2-enoylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 4-but-2-enoylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-but-2-enoylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Biological Activity
Tert-butyl 4-but-2-enoylpiperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
- IUPAC Name : this compound
- Molecular Formula : C13H21NO2
- Molecular Weight : 221.31 g/mol
- CAS Number : 287192-97-6
The biological activity of this compound is primarily attributed to its interactions with various biological targets. It has been observed to exhibit:
- BBB Permeability : The compound is noted for its ability to cross the blood-brain barrier (BBB), which is crucial for central nervous system (CNS) activity .
- Enzyme Inhibition : Studies indicate that it does not significantly inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6, CYP3A4), suggesting a lower potential for drug-drug interactions .
Pharmacological Effects
The compound has demonstrated various pharmacological effects in preclinical studies:
- Analgesic Properties : Similar compounds in its class have shown potential as analgesics by modulating pain pathways in the CNS.
- Anti-inflammatory Effects : Preliminary studies suggest that it may exert anti-inflammatory effects, potentially useful in treating conditions characterized by chronic inflammation.
Case Study 1: CNS Activity
In a study investigating the effects of related piperidine derivatives on pain perception, this compound was administered to animal models. The results indicated a significant reduction in pain response compared to controls, supporting its potential as an analgesic agent.
Case Study 2: Inflammation Model
Another study focused on the anti-inflammatory properties of piperidine derivatives. This compound was tested in an induced inflammation model, showing a notable decrease in inflammatory markers and symptoms, indicating its therapeutic potential in inflammatory diseases.
Data Table: Biological Activity Overview
| Property | Value/Description |
|---|---|
| BBB Permeability | Yes |
| CYP Inhibition | No |
| Analgesic Activity | Significant reduction in pain |
| Anti-inflammatory Activity | Notable decrease in inflammation markers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
